Octacosanol

描述

Octacosanol is a natural compound that falls under the class of long-chain fatty alcohols. It is commonly found in various plant waxes, including wheat germ oil, rice bran oil, and sugarcane wax . This compound has gained significant attention in the field of nutrition and supplements due to its potential health benefits . This compound is known for its role in improving exercise performance, enhancing brain function, and supporting overall well-being .

准备方法

Octacosanol can be extracted and prepared by various methods, including Soxhlet extraction, supercritical fluid extraction, and synthetic synthesis .

Soxhlet Extraction: This method involves using a Soxhlet apparatus to extract this compound from plant waxes. The plant material is placed in a thimble, and a solvent such as ethanol is used to extract the compound over several cycles.

Supercritical Fluid Extraction: This method uses supercritical carbon dioxide as a solvent to extract this compound from plant materials. It is considered an environmentally friendly method due to the use of carbon dioxide, which is non-toxic and non-flammable.

Synthetic Synthesis: An efficient synthetic method involves the preparation of 1-octacosanol from commercially available lipid-based intermediates such as sebacic acid and stearyl alcohol. The key step in the synthesis is the preparation of tert-butyl esters, followed by reduction to yield this compound.

化学反应分析

Esterification

Octacosanol reacts with carboxylic acids to form esters, a reaction critical for modifying its physicochemical properties:

General Reaction :

Applications : Ester derivatives enhance solubility in organic solvents (e.g., acetonitrile, chloroform) .

Metabolic Conversion via β-Oxidation

In vivo, this compound is metabolized into fatty acids (FAs) through enzymatic pathways:

-

Process : Sequential β-oxidation shortens the carbon chain, producing saturated and monounsaturated FAs.

-

Key Enzymes :

Experimental Evidence :

-

Mice administered this compound showed upregulated Elovl3 and Elovl6 expression in brown adipose tissue (BAT), indicating enhanced FA elongation .

-

Increased UCP-1 protein levels (a thermogenesis marker) in BAT correlate with this compound’s metabolic activation .

| Metabolic Pathway | Key Products | Biological Impact |

|---|---|---|

| β-Oxidation | Short-chain FAs | Energy production |

| FA Elongation | C24–C28 FAs | Thermogenesis regulation |

Reactivity with Metals and Reducing Agents

This compound reacts with alkali metals (e.g., Na, K) or strong reducing agents (e.g., LiAlH₄), producing flammable gases (e.g., H₂) . These reactions are hazardous and require controlled conditions.

Polymerization Initiator

This compound can initiate polymerization of isocyanates and epoxides, though detailed mechanistic studies are sparse. This property is leveraged in industrial applications for synthesizing polyurethanes and epoxy resins .

科学研究应用

Animal Nutrition

Octacosanol is recognized as a promising feed additive in livestock and aquaculture. Research indicates that it enhances growth performance, feed efficiency, and immune function in animals. A comprehensive review of this compound's effects on lipid metabolism and energy utilization reveals its potential to improve overall performance in both finfish and shellfish.

- Mechanisms of Action : this compound influences lipid metabolism by modulating energy utilization and enhancing immune response, which contributes to better growth rates and carcass quality in livestock .

- Sustainability Considerations : The use of this compound aligns with sustainable practices in animal husbandry by improving feed conversion ratios and reducing the need for antibiotics .

Table 1: Effects of this compound on Livestock Performance

| Parameter | Effect |

|---|---|

| Growth Rate | Increased |

| Feed Efficiency | Improved |

| Immune Function | Enhanced |

| Carcass Quality | Superior |

Sleep Regulation

Recent studies have demonstrated that this compound possesses sleep-inducing properties, particularly in stress-affected models. In experiments with mice, this compound administration resulted in a significant reduction in sleep latency and an increase in non-rapid eye movement (NREM) sleep duration.

- Stress Mitigation : this compound appears to alleviate stress, thereby restoring normal sleep patterns. This effect is attributed to its ability to lower corticosterone levels, a stress hormone .

- Potential for Human Application : Given its natural origin and safety profile, this compound may serve as an alternative to synthetic sleep aids that often compromise sleep quality .

Table 2: Effects of this compound on Sleep Parameters in Mice

| Dosage (mg/kg) | Sleep Latency (min) | NREM Sleep Duration (min) |

|---|---|---|

| 0 (Control) | 117 ± 38.06 | 0.4 ± 0.3 |

| 50 | 99.2 ± 22.25 | 5.0 ± 1.1 |

| 100 | 36.10 ± 4.15 | 4.2 ± 0.6 |

| 200 | 28.50 ± 1.81 | Significant increase |

Cardiovascular Health

This compound has been investigated for its role in improving lipid profiles and redox status among athletes undergoing strength training. Supplementation with this compound has shown promising results in reducing oxidative stress and improving cholesterol levels.

- Lipid Profile Improvement : Studies indicate that this compound supplementation can lead to favorable changes in low-density lipoprotein cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C) levels .

- Role in Statin Therapy : When combined with atorvastatin, this compound enhances the efficacy of standard lipid-lowering therapies, suggesting its potential as an adjunct treatment for dyslipidemia .

Table 3: Changes in Lipid Profile with this compound Supplementation

| Parameter | Baseline Value | Post-Supplementation Value |

|---|---|---|

| LDL-C | High | Significantly Lowered |

| HDL-C | Low | Significantly Increased |

This compound as a Feed Additive

A study conducted on aquaculture species demonstrated that this compound supplementation led to improved growth rates and feed conversion ratios compared to control groups receiving standard diets without the additive . The findings suggest that integrating this compound into aquaculture feeds can enhance production efficiency while promoting animal health.

Sleep-Inducing Properties

In a controlled experiment involving stressed mice, researchers found that administering this compound significantly reduced stress-induced sleep disturbances, resulting in improved overall sleep quality . This study highlights the potential for this compound as a natural remedy for sleep disorders related to stress.

作用机制

Octacosanol exerts its effects through various molecular targets and pathways. It is primarily responsible for regulating multiple signaling pathways, such as AMP-activated protein kinase (AMPK), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These pathways are involved in lipid metabolism, energy homeostasis, and inflammation.

Lipid Metabolism: This compound inhibits cholesterol synthesis in the liver and increases the breakdown of low-density lipoprotein (LDL) cholesterol in the bloodstream.

Energy Homeostasis: This compound enhances the activity of brown adipose tissue, leading to increased energy expenditure and reduced body fat.

相似化合物的比较

Octacosanol is often compared with other long-chain aliphatic fatty alcohols, such as hexacosanol, tetracosanol, and policosanol.

Hexacosanol: Similar to this compound, hexacosanol is a long-chain fatty alcohol with 26 carbon atoms. It is found in plant waxes and has similar biological activities, including cholesterol-lowering and anti-inflammatory effects.

Tetracosanol: Tetracosanol is a 24-carbon fatty alcohol with properties similar to this compound. It is also found in plant waxes and has been studied for its potential health benefits.

Policosanol: Policosanol is a mixture of long-chain aliphatic alcohols, with this compound being the major component.

This compound is unique due to its high stability and encouraging biological activities. It occupies 60-70% of the total aliphatic alcohols present in policosanol .

生物活性

Octacosanol, a long-chain fatty alcohol primarily found in plant waxes, has garnered attention for its potential health benefits. This article reviews the biological activity of this compound, focusing on its effects on exercise performance, oxidative stress, lipid metabolism, and neuroprotection, supported by recent research findings and case studies.

Overview of this compound

This compound is a natural compound that has been studied for its various biological activities. It is commonly derived from sources such as sugarcane wax and wheat germ oil. Research indicates that this compound may enhance physical performance, improve lipid profiles, and exhibit antioxidant properties.

Antifatigue Effects

Recent studies have demonstrated that this compound supplementation can significantly improve exercise performance and reduce fatigue.

- Study Findings : A study on trained male C57BL/6 mice showed that this compound (200 mg/kg/day) improved autonomic activities, grip strength, and swimming endurance. It also regulated biochemical parameters such as liver glycogen levels and blood lactic acid concentrations .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Grip Strength (g) | 12.5 ± 1.2 | 16.3 ± 1.5 |

| Swimming Endurance (s) | 180 ± 20 | 240 ± 30 |

| Liver Glycogen (mg/g) | 5.2 ± 0.3 | 7.8 ± 0.5 |

- Molecular Mechanism : Gene expression analysis revealed that this compound upregulated genes related to muscle function and energy metabolism, suggesting a molecular basis for its antifatigue effects .

Effects on Lipid Metabolism

This compound has been associated with favorable changes in lipid profiles, particularly in individuals undergoing statin therapy.

- Clinical Study : A study involving patients on atorvastatin therapy showed that this compound supplementation improved lipid profiles by decreasing LDL cholesterol and increasing HDL cholesterol levels .

| Lipid Profile Change | Atorvastatin Alone | Atorvastatin + this compound |

|---|---|---|

| LDL-C (mg/dL) | 120 ± 10 | 95 ± 8 |

| HDL-C (mg/dL) | 40 ± 5 | 50 ± 6 |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties, which may protect against oxidative stress.

- Animal Study : In a rat model of carbon tetrachloride-induced liver injury, this compound administration reduced hepatic lipid peroxidation and increased glutathione levels, demonstrating its protective effects against oxidative damage .

Neuroprotective Effects

Emerging evidence suggests that this compound may also have neuroprotective properties.

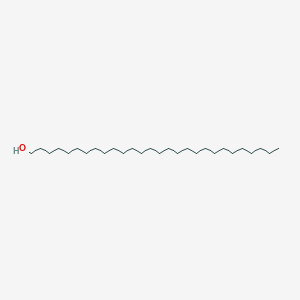

属性

IUPAC Name |

octacosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h29H,2-28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNRPFQICPFDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-27-5 (aluminum[1:3]salt) | |

| Record name | Octacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025803 | |

| Record name | 1-Octacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-octacosanol is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] White powder; [Aldrich MSDS], Solid | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octacosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Octacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

392 to 482 °F at 1 mmHg (sublimes) (NTP, 1992) | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

557-61-9 | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octacosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octacosanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Octacosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octacosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octacosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octacosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTACOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81I2215OVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Octacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181.9 °F (NTP, 1992), 83.2 - 83.4 °C | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。